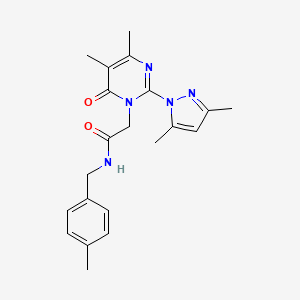![molecular formula C23H24FN5O2 B11240411 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11240411.png)
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a pyrimidine core
Preparation Methods
The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.
Introduction of the fluorobenzoyl group: This step involves the acylation of the piperazine ring with 4-fluorobenzoyl chloride under basic conditions.
Formation of the pyrimidine core: This can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and methylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
These compounds share structural similarities with 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and biological activities.
Properties
Molecular Formula |
C23H24FN5O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN5O2/c1-16-15-21(26-19-7-9-20(31-2)10-8-19)27-23(25-16)29-13-11-28(12-14-29)22(30)17-3-5-18(24)6-4-17/h3-10,15H,11-14H2,1-2H3,(H,25,26,27) |
InChI Key |
DKEUOSSMHIKKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240331.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240342.png)
![N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11240344.png)
![1,1'-[3-methyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240355.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240359.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11240361.png)

![3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240382.png)

![6-chloro-N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240393.png)
![4-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240399.png)

![N-(4-ethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240404.png)
